molecular formula C5H12ClN5 B2784223 2-Methyl-1-(2H-tetrazol-5-yl)propan-1-amine hydrochloride CAS No. 33876-30-1

2-Methyl-1-(2H-tetrazol-5-yl)propan-1-amine hydrochloride

Cat. No. B2784223
CAS RN: 33876-30-1
M. Wt: 177.64
InChI Key: LKEOFSHIFUEMIA-UHFFFAOYSA-N
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Description

“2-Methyl-1-(2H-tetrazol-5-yl)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C5H11N5•HCl . It has a molecular weight of 177.64 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of tetrazole derivatives, such as “2-Methyl-1-(2H-tetrazol-5-yl)propan-1-amine hydrochloride”, can be approached in eco-friendly ways. These methods include the use of water as a solvent, moderate conditions, non-toxic procedures, easy extractions, easy setup, and low cost, all of which can yield good to excellent results .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1-(2H-tetrazol-5-yl)propan-1-amine hydrochloride” consists of a five-membered aza compound with 6π electrons. The acidic nature of tetrazole is similar to corresponding carboxylic acids, but there is a difference in annular tautomerism of ring tetrazoles to carboxylic acids .


Chemical Reactions Analysis

Tetrazoles, like “2-Methyl-1-(2H-tetrazol-5-yl)propan-1-amine hydrochloride”, easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. They also undergo reactions with few active metals and produce new compounds which are explosives to shocks .


Physical And Chemical Properties Analysis

“2-Methyl-1-(2H-tetrazol-5-yl)propan-1-amine hydrochloride” has a predicted melting point of 104.13°C and a predicted boiling point of 281.1°C at 760 mmHg. It has a predicted density of 1.2 g/cm3 and a predicted refractive index of n20D 1.54 .

properties

IUPAC Name

2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5.ClH/c1-3(2)4(6)5-7-9-10-8-5;/h3-4H,6H2,1-2H3,(H,7,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEOFSHIFUEMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NNN=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(2H-tetrazol-5-yl)propan-1-amine hydrochloride

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